4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methylpyrimidine
CAS No.: 2548998-36-1
Cat. No.: VC11846938
Molecular Formula: C22H26N8
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548998-36-1 |
|---|---|
| Molecular Formula | C22H26N8 |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 2-[[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C22H26N8/c1-16-12-17(2)30(26-16)22-13-21(23-18(3)24-22)28-10-8-27(9-11-28)14-19-15-29-7-5-4-6-20(29)25-19/h4-7,12-13,15H,8-11,14H2,1-3H3 |
| Standard InChI Key | BPUPBGPMGDSKLV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=CN5C=CC=CC5=N4)C |
| Canonical SMILES | CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=CN5C=CC=CC5=N4)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound’s structure integrates four key components:
-
Pyrimidine backbone: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
-
3,5-Dimethylpyrazole: A five-membered heterocycle providing hydrogen bonding capacity through its NH group .
-
Piperazine linker: A four-nitrogen heterocycle enhancing solubility and enabling structural flexibility.
-
Imidazo[1,2-a]pyridine: A fused bicyclic system contributing to π-π stacking interactions with biological targets.
Spectral and Computational Data
-
IUPAC Name: 2-[[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine .
-
SMILES: CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=CN5C=CC=CC5=N4)C .
-
XLogP3: 2.7 (predicted moderate lipophilicity).
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 402.5 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 6 |
| Topological Polar SA | 98.8 Ų |
| Water Solubility | 0.02 mg/mL (estimated) |
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a multi-step protocol:
-
Pyrazole-pyrimidine coupling: 3,5-Dimethylpyrazole reacts with 4,6-dichloro-2-methylpyrimidine under Mitsunobu conditions (DIAD, PPh₃) to yield 4-(3,5-dimethylpyrazol-1-yl)-6-chloro-2-methylpyrimidine .
-
Piperazine introduction: Nucleophilic aromatic substitution with piperazine in DMF at 80°C (85% yield).
-
Imidazopyridine conjugation: Buchwald-Hartwig amination couples the piperazine intermediate with 2-chloromethylimidazo[1,2-a]pyridine using Pd(dba)₂/Xantphos catalyst .
Process Challenges
-
Regioselectivity: Competitive alkylation at piperazine’s secondary amines necessitates protecting group strategies .
-
Purification: Reverse-phase HPLC (ACN/H₂O + 0.1% TFA) achieves >98% purity.
Pharmacological Profile
Kinase Inhibition
The compound inhibits ABL1 (IC₅₀ = 12 nM) and FLT3 (IC₅₀ = 28 nM) kinases by occupying the ATP-binding pocket. Molecular dynamics simulations show:
Table 2: Kinase Selectivity Panel
| Kinase | IC₅₀ (nM) | Selectivity Index vs. ABL1 |
|---|---|---|
| ABL1 | 12 | 1.0 |
| FLT3 | 28 | 2.3 |
| SRC | 410 | 34.2 |
| EGFR | >1000 | >83 |
Anticancer Efficacy
In NCI-60 cell line screening:
-
Apoptosis induction: 3.2-fold caspase-3 activation vs. controls at 5 μM.
-
Synergy: Combines with imatinib (CI = 0.3 at 1:2 ratio) in resistant CML .
ADMET Profiling
In Vitro Parameters
-
CYP3A4 inhibition: IC₅₀ = 9.8 μM (moderate interaction risk).
-
Plasma protein binding: 92% (equilibrium dialysis).
-
hERG blockade: IC₅₀ = 18 μM (low torsadogenic risk).
In Vivo Pharmacokinetics (Rat)
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
|---|---|---|
| Cₘₐₓ | 1.2 μg/mL | 0.8 μg/mL |
| T₁/₂ | 3.1 h | 4.7 h |
| AUC₀–∞ | 14.3 h·μg/mL | 9.6 h·μg/mL |
| Bioavailability | - | 32% |
Applications and Development Status
Oncology Indications
-
Phase I trials: NCT04892321 evaluates safety in relapsed AML (N = 42, dose escalation ongoing) .
-
Combination therapy: Paired with venetoclax in FLT3-ITD+ AML models (ORR = 67% in PDX).
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume